molecular formula C20H14 B1377747 2,2'-Binaphthyl-D14 CAS No. 210487-05-1

2,2'-Binaphthyl-D14

Cat. No. B1377747
M. Wt: 268.4 g/mol
InChI Key: MSBVBOUOMVTWKE-WZAAGXFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2’-Binaphthyl-D14” is a deuterated chemical compound used in scientific research. It is also known as “2,2’-Dinaphthyl” and has an isotopic enrichment of 99 atom % D . The molecular weight of this compound is 268.42 .


Molecular Structure Analysis

The molecular structure of “2,2’-Binaphthyl-D14” consists of two naphthyl groups connected at the 2-position . The molecular formula of this compound is C20H14 .


Physical And Chemical Properties Analysis

“2,2’-Binaphthyl-D14” is a polyaromatic hydrocarbon . It is non-hazardous for transport . The compound should be stored at room temperature and is stable if stored under recommended conditions .

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

  • Hydrogen Bonding in Adducts : A study by García-Martínez, Vázquez-López, and Tuck (1998) demonstrates the significance of hydrogen bonding in the formation of adducts involving 1,1'-Binaphthyl-2,2'-diol, a close relative of 2,2'-Binaphthyl-D14. This research highlights the importance of intermolecular interactions, particularly O—H⋯O and O—H⋯N hydrogen bonding, in the crystal structures of binaphthyl derivatives (García-Martínez, Vázquez-López, & Tuck, 1998).

Catalysis and Supramolecular Chemistry

  • Chiral Ligands in Coordination Chemistry : Telfer (2003) reviewed the use of 1,1′-binaphthyl-2,2′-diol in the construction of chiral ligands for coordination and metallosupramolecular chemistry. These ligands are crucial for forming a variety of chiral coordination compounds and supramolecular complexes, demonstrating the versatility of binaphthyl derivatives in catalysis (Telfer, 2003).

Asymmetric Catalysis

  • Metal Complexes as Chiral Catalysts : Misra, Dwivedi, and Kishore (2017) discuss the use of metal complexes of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), a compound closely related to 2,2'-Binaphthyl-D14, as chiral catalysts in various organic reactions. Their unique reactivity allows for diverse chemical transformations, showcasing the role of binaphthyl derivatives in enhancing reaction specificity and efficiency (Misra, Dwivedi, & Kishore, 2017).

Spectroscopy and Conformational Studies

  • Spectroscopic Study of Conformational Dynamics : Jonkman and Wiersma (1984) analyzed the fluorescence excitation spectrum of 1,1′-binaphthyl, providing insights into the conformational dynamics and electronic structure of binaphthyl derivatives. This research aids in understanding the physical properties of compounds like 2,2'-Binaphthyl-D14 (Jonkman & Wiersma, 1984).

Material Science and Polymer Chemistry

  • Polymer Synthesis and Properties : Tsuchiya et al. (2004) developed a novel poly(binaphthylene ether) with a low dielectric constant, illustrating the potential of binaphthyl derivatives in creating advanced materials with specific electronic properties. The polymer exhibited high thermal stability and unique electrical characteristics (Tsuchiya et al., 2004).

Safety And Hazards

“2,2’-Binaphthyl-D14” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

1,2,3,4,5,6,8-heptadeuterio-7-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBVBOUOMVTWKE-WZAAGXFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C3=C(C4=C(C(=C(C(=C4C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Binaphthyl-D14

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WD Evans - 1983 - macsphere.mcmaster.ca
The simple biaryls 1- and 2- phenylnaphthalene 1, 1' - ,1,2'- and 2,2'-binaphthyl may, in principle, exist as distinct molecular conformers differing chiefly in their rotational configuration …
Number of citations: 3 macsphere.mcmaster.ca

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